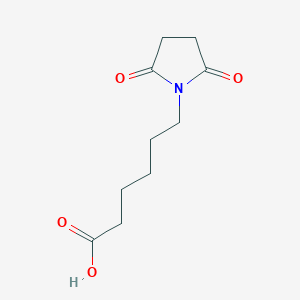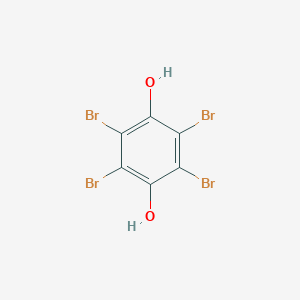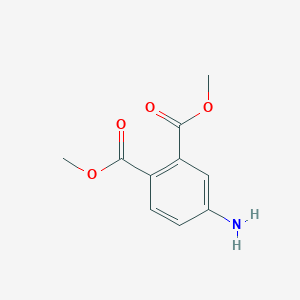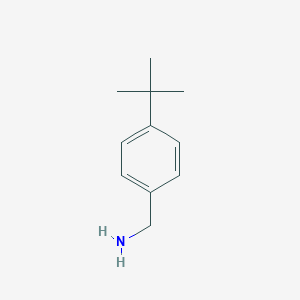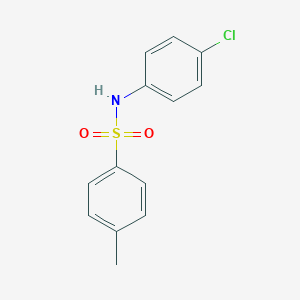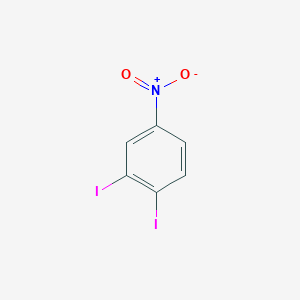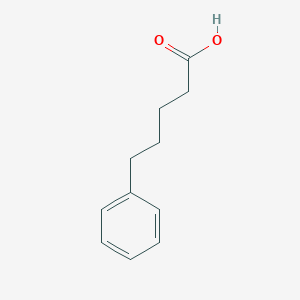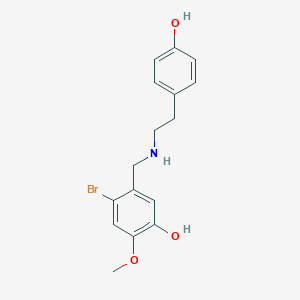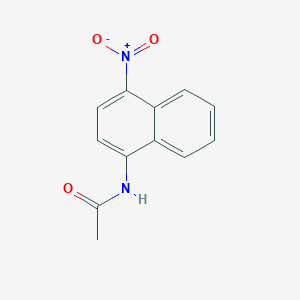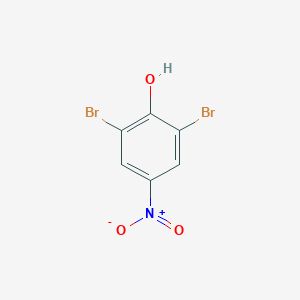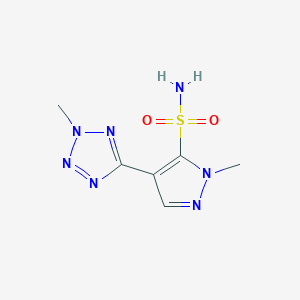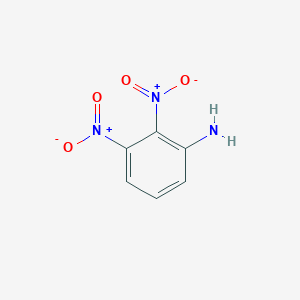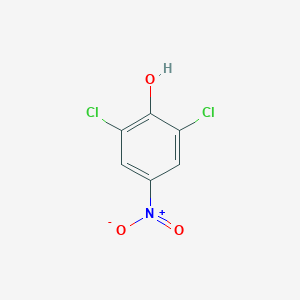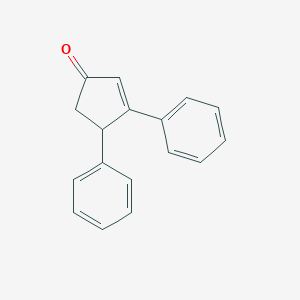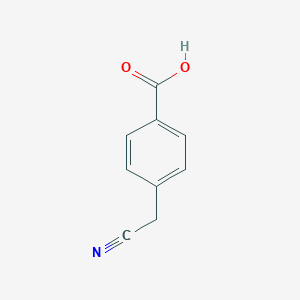
4-(氰甲基)苯甲酸
概述
描述
4-(Cyanomethyl)benzoic acid is a chemical compound with the CAS Number: 50685-26-2 . It has a molecular weight of 161.16 and its molecular formula is C9H7NO2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-(Cyanomethyl)benzoic acid is 1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
4-(Cyanomethyl)benzoic acid has a density of 1.3±0.1 g/cm³ . Its boiling point is 361.6±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.1±3.0 kJ/mol . The flash point is 172.5±23.2 °C . The index of refraction is 1.580 . The molar refractivity is 42.6±0.3 cm³ . The polar surface area is 61 Ų . The polarizability is 16.9±0.5 10^-24 cm³ . The surface tension is 58.4±3.0 dyne/cm . The molar volume is 128.2±3.0 cm³ .科学研究应用
Application in Dye-Sensitized Solar Cells (DSSCs)
Specific Scientific Field
This application falls under the field of Chemistry , specifically Photovoltaic Research .
Summary of the Application
4-(Cyanomethyl)benzoic acid is used as an acceptor group in the design of donor-acceptor organic dyes for DSSCs . These dyes are crucial for the conversion of visible light into electricity .
Methods of Application
The 4-(Cyanomethyl)benzoic acid based dyes are compared to the commonly used cyanoacrylic acid acceptor group in a pair of otherwise structurally equivalent sensitizers . Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are carried out to study the ground state geometries, electronic structures, and absorption spectra of these dyes .
Results or Outcomes
The dyes based on 4-(Cyanomethyl)benzoic acid showed significantly improved photovoltaic performance when tested in DSSCs . A solar cell based on these dyes exhibited good photovoltaic performance . The most promising of the novel dyes incorporating both the design features displayed a power conversion efficiency of 6.37% .
Application in Optical Absorption and Electron Injection Studies
Specific Scientific Field
This application is in the field of Chemistry , specifically Quantum Chemistry .
Summary of the Application
4-(Cyanomethyl)benzoic acid based dyes are used in studies of optical absorption and electron injection .
Methods of Application
DFT and TD-DFT calculations are used for theoretical treatment of structures and electronic and absorption spectra of these dyes .
Results or Outcomes
The dyes exhibited intense absorption in the UV-Vis region . The excited state oxidation potential was higher than the conduction band edge of TiO2 photoanode . As a result, a solar cell based on these dyes exhibited good photovoltaic performance .
Application in Surface Enhancement Raman Spectroscopy
Specific Scientific Field
This application falls under the field of Chemistry , specifically Spectroscopy .
Summary of the Application
4-(Cyanomethyl)benzoic acid is used in studies of surface enhancement Raman spectroscopy . This technique is used to enhance the signal of Raman scattering, which provides information about molecular vibrations that can be used for sample identification and quantitation .
Methods of Application
Quantum chemistry methods, especially density functional theory (DFT) and time-dependent DFT (TD-DFT), are used for theoretical treatment of structures and electronic and absorption spectra of 4-(Cyanomethyl)benzoic acid .
Results or Outcomes
The studies provide insights into the chemical mechanism of the surface enhancement Raman spectroscopy . This can help in the development of more efficient and sensitive spectroscopic techniques .
Application in Dye-Sensitized Solar Cells (DSSCs) with Thiophene Group
Specific Scientific Field
This application falls under the field of Chemistry , specifically Photovoltaic Research .
Summary of the Application
4-(Cyanomethyl)benzoic acid is used as an acceptor group in the design of donor-acceptor organic dyes for DSSCs . In this application, a thiophene group is incorporated into the dye structure .
Methods of Application
The 4-(Cyanomethyl)benzoic acid based dyes are compared to the commonly used cyanoacrylic acid acceptor group in a pair of otherwise structurally equivalent sensitizers . The replacement of the bridging para-phenyl group with a thiophene group in triarylamino-oligothiophene-based sensitizers resulted in a significant spectral red-shift .
Results or Outcomes
The dyes based on 4-(Cyanomethyl)benzoic acid with a thiophene group showed significantly improved photovoltaic performance when tested in DSSCs . The most promising of the novel dyes incorporating both the design features displayed a power conversion efficiency of 6.37% .
安全和危害
未来方向
A study by Gupta et al. reported that 4-(Cyanomethyl)benzoic acid based dyes showed significantly improved photovoltaic performance when tested in Dye-sensitized solar cells (DSSCs) . This suggests that 4-(Cyanomethyl)benzoic acid could have potential applications in the development of photovoltaic devices .
属性
IUPAC Name |
4-(cyanomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGBXCFAYHOKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297095 | |
| Record name | 4-(cyanomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanomethyl)benzoic acid | |
CAS RN |
50685-26-2 | |
| Record name | 50685-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(cyanomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyanomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

